2-Benzoyl-4-methyl-5-aminobenzoic acid
CAS No.: 7277-88-5
Cat. No.: VC18464436
Molecular Formula: C15H13NO3
Molecular Weight: 255.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 7277-88-5 |
|---|---|
| Molecular Formula | C15H13NO3 |
| Molecular Weight | 255.27 g/mol |
| IUPAC Name | 5-amino-2-benzoyl-4-methylbenzoic acid |
| Standard InChI | InChI=1S/C15H13NO3/c1-9-7-11(12(15(18)19)8-13(9)16)14(17)10-5-3-2-4-6-10/h2-8H,16H2,1H3,(H,18,19) |
| Standard InChI Key | VMRVCCJQIXPRQU-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1N)C(=O)O)C(=O)C2=CC=CC=C2 |
Introduction
Chemical and Structural Properties
Molecular Architecture
The compound’s structure combines a benzoic acid backbone with strategic substitutions:
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Benzoyl group (C₆H₅CO-): Introduces steric bulk and participates in π-π interactions .
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Methyl group (-CH₃): Enhances lipophilicity and stabilizes the molecular conformation .
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Amino group (-NH₂): Provides sites for hydrogen bonding and subsequent functionalization .
The SMILES notation \text{CC1=CC(=C(C=C1C(=O)O)N)C(=O)C2=CC=CC=C2 illustrates the spatial arrangement . X-ray crystallography of analogous compounds (e.g., 2-methyl-4-(2-methylbenzamido)benzoic acid) reveals monoclinic crystal systems stabilized by intermolecular hydrogen bonds between carboxyl and amino groups .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 255.27 g/mol | |
| Density | 1.3–1.4 g/cm³ (estimated) | – |
| Melting Point | Not reported | – |
| Solubility | Moderate in polar aprotic solvents (DMF, DMSO) |
Synthesis and Production
Synthetic Pathways
The synthesis of 2-benzoyl-4-methyl-5-aminobenzoic acid involves multi-step reactions, often leveraging established methods for aminobenzoic acid derivatives:
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Nitration and Reduction:
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Benzoylation:
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Purification:
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Nitration | HNO₃ (60–75%), 50–80°C | 90–95% |
| Hydrogenation | H₂, Pd/C, ethanol, 50°C | 95–98% |
| Benzoylation | Benzoyl chloride, pyridine, DMF | 85–90% |
Applications in Pharmaceutical and Chemical Industries
Enzyme Inhibition
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Acetylcholinesterase (AChE) Inhibitors: Analogous 4-aminobenzoic acid derivatives exhibit inhibitory activity against AChE (IC₅₀: 0.59 μM) and butyrylcholinesterase (BChE; IC₅₀: 0.15 μM), suggesting potential in Alzheimer’s disease therapy .
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Carbonic Anhydrase (CA) Inhibition: Substituted benzamides show affinity for CA isoforms, with IC₅₀ values as low as 0.0514 μM .
Intermediate for Drug Synthesis
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The compound’s reactive sites facilitate its use in synthesizing quinazoline and pyrrolyl benzamide derivatives, which are explored for anticancer and antimicrobial applications .
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Patent CN112778147A highlights similar chlorinated benzoic acids as intermediates for antihypertensive agents .
Research Advancements
Computational Studies
Density Functional Theory (DFT) analyses of related compounds (e.g., 2-amino-5-bromobenzoic acid) predict:
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Tautomerism: Equilibrium between amino-keto and imino-enol forms, affecting electronic properties .
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HOMO-LUMO Gaps: Energy gaps of ~4.5 eV, indicating moderate reactivity suitable for charge-transfer applications .
Structural Optimization
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